molecular formula C20H20N4O2S B2426126 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 881432-45-7

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B2426126
CAS RN: 881432-45-7
M. Wt: 380.47
InChI Key: CWGADUMAYSCGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coordination Complexes

A study focused on pyrazole-acetamide derivatives, closely related to the compound of interest, explored the synthesis and characterization of novel coordination complexes. These complexes demonstrated significant antioxidant activity through various hydrogen bonding interactions in their crystal packing analysis. Although the specific compound wasn't directly mentioned, this research highlights the chemical framework's potential in synthesizing complexes with biological relevance (Chkirate et al., 2019).

Anti-inflammatory and Antioxidant Activities

Research on sulfonamide derivatives containing antioxidant moieties found that some compounds exhibited potent inhibitory effects on both cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These findings suggest the potential for designing novel antiarthritic agents based on similar chemical structures (Inagaki et al., 2000).

Antimicrobial Activity

Sulfanilamide derivatives were synthesized and evaluated for their thermal and antimicrobial properties. The study offers insights into the structural influence on antibacterial activity, showcasing the application of sulfanilamide-based compounds in developing antimicrobial agents. However, the derivatives did not exhibit significant antifungal activity, indicating a selective mechanism of action (Lahtinen et al., 2014).

Enzyme Inhibition

A class of sulfonamides, including derivatives with structural motifs similar to the compound , demonstrated inhibitory action against carbonic anhydrase I and II. These enzymes are crucial for various physiological processes, suggesting that related compounds could serve as templates for developing enzyme inhibitors with therapeutic applications (Gokcen et al., 2016).

properties

IUPAC Name

N-(4-methylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-3-7-15(8-4-13)11-17-19(26)22-20(24-23-17)27-12-18(25)21-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGADUMAYSCGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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